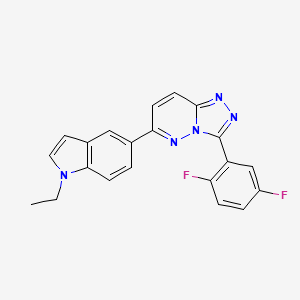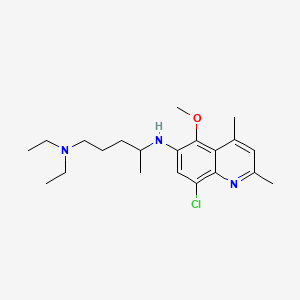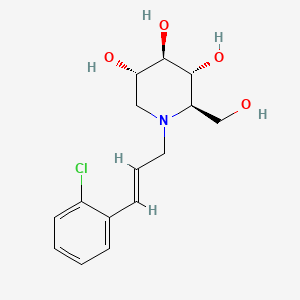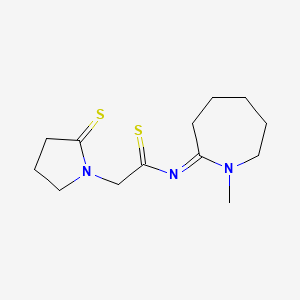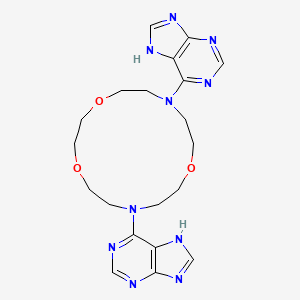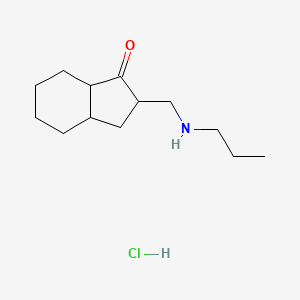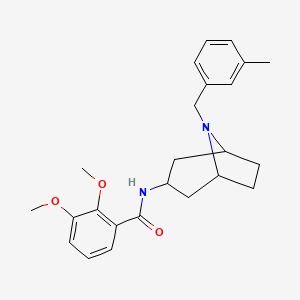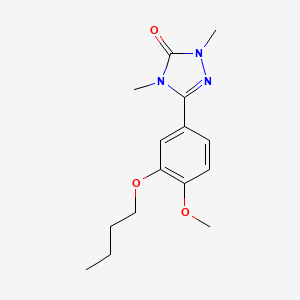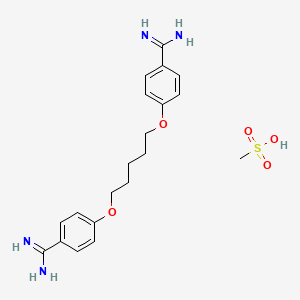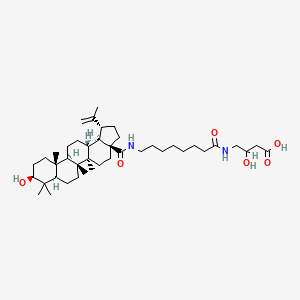![molecular formula C19H15FN4 B12746890 1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine CAS No. 783292-58-0](/img/structure/B12746890.png)
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(4-fluorophenyl)benzimidazole with pyridine-4-carbaldehyde under specific conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Analyse Des Réactions Chimiques
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Applications De Recherche Scientifique
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine can be compared with other benzimidazole derivatives such as:
1-(4-chlorophenyl)benzimidazole: Similar in structure but with a chlorine atom instead of fluorine, leading to different chemical properties and biological activities.
1-(4-methylphenyl)benzimidazole:
1-(4-nitrophenyl)benzimidazole: The presence of a nitro group significantly alters its chemical behavior and biological effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
783292-58-0 |
|---|---|
Formule moléculaire |
C19H15FN4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine |
InChI |
InChI=1S/C19H15FN4/c20-14-5-7-16(8-6-14)24-18-4-2-1-3-17(18)22-19(24)13-23-11-9-15(21)10-12-23/h1-12,21H,13H2 |
Clé InChI |
NFOSDKQYIJXLPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)CN4C=CC(=N)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



